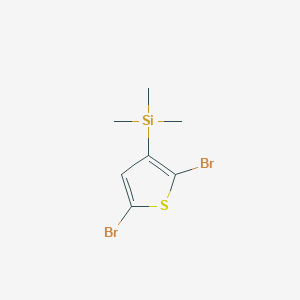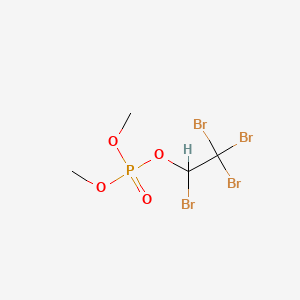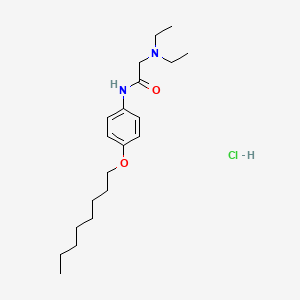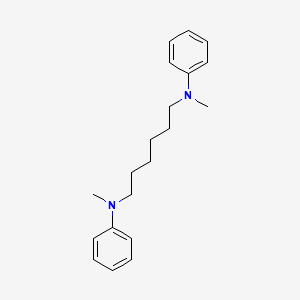
1,6-Hexanediamine, N,N'-dimethyl-N,N'-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Hexanediamine, N,N’-dimethyl-N,N’-diphenyl- is an organic compound with the molecular formula C8H20N2. It is a derivative of hexanediamine, where the hydrogen atoms on the nitrogen atoms are replaced by methyl and phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Hexanediamine, N,N’-dimethyl-N,N’-diphenyl- can be synthesized through several methods. One common method involves the reaction of hexanediamine with methyl iodide and phenyl lithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include a temperature range of 0-25°C and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
In industrial settings, the production of 1,6-Hexanediamine, N,N’-dimethyl-N,N’-diphenyl- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to remove impurities and obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Hexanediamine, N,N’-dimethyl-N,N’-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium cyanide (NaCN) can be used in substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,6-Hexanediamine, N,N’-dimethyl-N,N’-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and as a curing agent in epoxy resins.
Wirkmechanismus
The mechanism of action of 1,6-Hexanediamine, N,N’-dimethyl-N,N’-diphenyl- involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of specific metabolic pathways or signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethylenediamine: A simpler derivative with only amine groups.
N,N,N’,N’-Tetramethyl-1,6-hexanediamine: A derivative with four methyl groups on the nitrogen atoms.
N,N’-Dimethyl-1,6-hexanediamine: A derivative with two methyl groups on the nitrogen atoms.
Uniqueness
1,6-Hexanediamine, N,N’-dimethyl-N,N’-diphenyl- is unique due to the presence of both methyl and phenyl groups on the nitrogen atoms. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.
Eigenschaften
CAS-Nummer |
47233-87-4 |
|---|---|
Molekularformel |
C20H28N2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
N,N'-dimethyl-N,N'-diphenylhexane-1,6-diamine |
InChI |
InChI=1S/C20H28N2/c1-21(19-13-7-5-8-14-19)17-11-3-4-12-18-22(2)20-15-9-6-10-16-20/h5-10,13-16H,3-4,11-12,17-18H2,1-2H3 |
InChI-Schlüssel |
PCPYJVBGRZDJLC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCCCCN(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



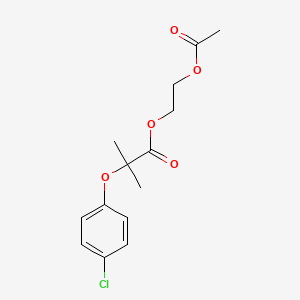
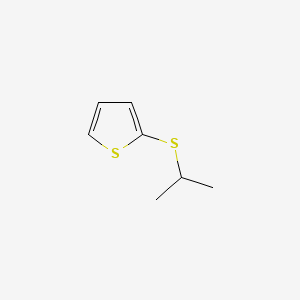
![(7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene](/img/structure/B14661630.png)

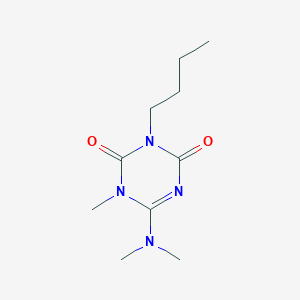

![N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide](/img/structure/B14661666.png)
